molecular formula C22H44O4 B12756830 Orlistat (m3) CAS No. 130793-29-2

Orlistat (m3)

Cat. No.: B12756830
CAS No.: 130793-29-2
M. Wt: 372.6 g/mol
InChI Key: NIMYTNQMVAFHGS-PCCBWWKXSA-N
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Description

Orlistat is a pharmaceutical compound used primarily for the treatment of obesity. It functions by inhibiting the absorption of fats from the human diet, thereby reducing caloric intake. Orlistat is a reversible inhibitor of gastrointestinal lipases, which are enzymes responsible for breaking down triglycerides in the intestine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Orlistat can be synthesized through a multi-step process involving the reaction of various organic compounds. One common synthetic route involves the condensation of a β-lactone with a long-chain fatty acid. The reaction conditions typically require the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, Orlistat is produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Orlistat undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Orlistat has a wide range of applications in scientific research, including:

Mechanism of Action

Orlistat exerts its effects by covalently binding to the active site of gastrointestinal lipases, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of dietary fats into absorbable free fatty acids and monoglycerides, leading to reduced fat absorption and caloric intake. The primary molecular targets of Orlistat are the serine residues located on the active site of both gastric and pancreatic lipase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Orlistat

Orlistat is unique among weight loss medications due to its mechanism of action, which involves the inhibition of fat absorption rather than appetite suppression or metabolic enhancement. This makes it particularly effective for individuals who struggle with dietary fat intake and provides a different therapeutic approach compared to other weight loss drugs .

Properties

CAS No.

130793-29-2

Molecular Formula

C22H44O4

Molecular Weight

372.6 g/mol

IUPAC Name

(2S,3R,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid

InChI

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21+/m0/s1

InChI Key

NIMYTNQMVAFHGS-PCCBWWKXSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H](C[C@H]([C@H](CCCCCC)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O

Origin of Product

United States

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